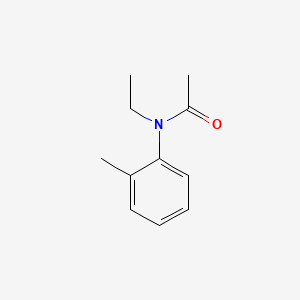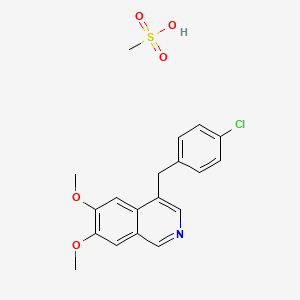![molecular formula C11H12ClNO3 B1607735 Methyl 2-[(3-chloropropanoyl)amino]benzoate CAS No. 37795-76-9](/img/structure/B1607735.png)
Methyl 2-[(3-chloropropanoyl)amino]benzoate
Descripción general
Descripción
“Methyl 2-[(3-chloropropanoyl)amino]benzoate” is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is also known by its IUPAC name, methyl 4-[(3-chloropropanoyl)amino]benzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[(3-chloropropanoyl)amino]benzoate” consists of a benzoate group (a benzene ring attached to a carboxylate), an amino group, and a 3-chloropropanoyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available from the search results.Physical And Chemical Properties Analysis
“Methyl 2-[(3-chloropropanoyl)amino]benzoate” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity of Derivatives
Research on N-Substituted-β-amino acid derivatives, containing various moieties, demonstrates significant antimicrobial and antifungal activities. Compounds synthesized from related chemical structures showed effectiveness against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as fungi including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential applications of Methyl 2-[(3-chloropropanoyl)amino]benzoate in developing antimicrobial agents.
Materials Science and Polymer Synthesis
In materials science, the synthesis and properties of hyperbranched aromatic polyamides were explored through the thermal polymerization of related monomers. Such polymers exhibit solubility in common organic solvents and possess inherent viscosities indicative of their application in materials engineering (Yang et al., 1999). This highlights the potential use of Methyl 2-[(3-chloropropanoyl)amino]benzoate in polymer synthesis for material applications.
Photopolymerization Initiators
The development of novel photopolymerization initiators featuring related compounds showcases their utility in creating polymers through UV irradiation. Such initiators facilitate polymer growth, offering a pathway to innovative polymer synthesis techniques (Guillaneuf et al., 2010). Methyl 2-[(3-chloropropanoyl)amino]benzoate could similarly be investigated for its potential as a photopolymerization initiator.
Biosynthesis of Esters
Chloromethane acts as a methyl donor in the biosynthesis of esters, demonstrating the role of related compounds in primary metabolism and natural product synthesis within fungal species (Harper et al., 1989). This points to potential bioapplications of Methyl 2-[(3-chloropropanoyl)amino]benzoate in understanding and harnessing fungal biosynthetic pathways.
Propiedades
IUPAC Name |
methyl 2-(3-chloropropanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAOXUCRJSRPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380497 | |
| Record name | methyl 2-[(3-chloropropanoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-chloropropanoyl)amino]benzoate | |
CAS RN |
37795-76-9 | |
| Record name | methyl 2-[(3-chloropropanoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)
![4-[(4-Nitrophenoxy)acetyl]morpholine](/img/structure/B1607658.png)





![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)

![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)
